molecular formula C8H7ClN2O4 B14614096 Perchloric acid--quinoxaline (1/1) CAS No. 58114-41-3

Perchloric acid--quinoxaline (1/1)

Cat. No.: B14614096
CAS No.: 58114-41-3
M. Wt: 230.60 g/mol
InChI Key: DFOPQSKDNZISRL-UHFFFAOYSA-N
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Description

Perchloric acid–quinoxaline (1/1): is a compound formed by the combination of perchloric acid and quinoxaline in a 1:1 ratio Perchloric acid is a strong acid known for its oxidizing properties, while quinoxaline is a nitrogen-containing heterocyclic compound with a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perchloric acid–quinoxaline (1/1) involves the reaction of perchloric acid with quinoxaline. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The process may involve the use of solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of perchloric acid–quinoxaline (1/1) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Perchloric acid–quinoxaline (1/1) can undergo various chemical reactions, including:

    Oxidation: Due to the presence of perchloric acid, the compound can participate in oxidation reactions.

    Reduction: Quinoxaline can undergo reduction reactions, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.

Scientific Research Applications

Chemistry: Perchloric acid–quinoxaline (1/1) is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, the compound is used to study the interactions of heterocyclic compounds with biological molecules. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and its role in the development of new drugs targeting various diseases.

Industry: In the industrial sector, perchloric acid–quinoxaline (1/1) is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and materials for various applications.

Mechanism of Action

The mechanism of action of perchloric acid–quinoxaline (1/1) involves its interaction with molecular targets through its acidic and heterocyclic properties. The perchloric acid component can act as an oxidizing agent, while the quinoxaline moiety can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

    Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.

    Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.

    Quinoline: A heterocyclic compound with a benzene ring fused to a pyridine ring.

Uniqueness: Perchloric acid–quinoxaline (1/1) is unique due to the presence of both a strong acid and a heterocyclic moiety in a single compound. This combination imparts unique chemical properties, making it a versatile reagent in various chemical reactions and applications.

Properties

CAS No.

58114-41-3

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

perchloric acid;quinoxaline

InChI

InChI=1S/C8H6N2.ClHO4/c1-2-4-8-7(3-1)9-5-6-10-8;2-1(3,4)5/h1-6H;(H,2,3,4,5)

InChI Key

DFOPQSKDNZISRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC=N2.OCl(=O)(=O)=O

Origin of Product

United States

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